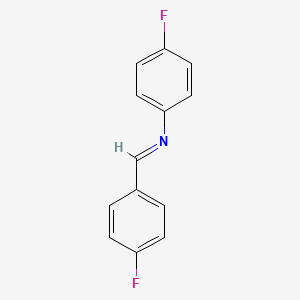

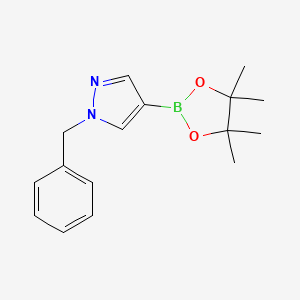

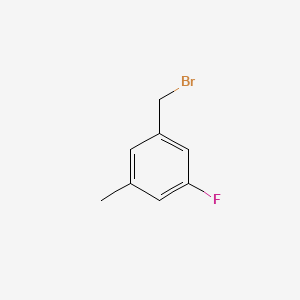

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine, also known as 6-F-Methylamine, is an organic compound of the benzodioxin class. It is a versatile compound that has been extensively studied due to its unique properties and potential applications in research, drug development, and drug delivery.

Scientific Research Applications

Antipsychotic Potential

- N-Substituted Derivatives : A series of N-substituted 1-(2,3-dihydro-1, 4-benzodioxin-2-yl)methylamine derivatives, possessing D(2) antagonist/5-HT(1A) partial agonist activity, have been prepared as potential atypical antipsychotic agents. One compound, in particular, demonstrated promising activity in rodent models of psychosis with a low propensity to cause extrapyramidal side effects, leading to its selection for clinical investigation (Birch et al., 1999).

Potential in Parkinson’s Disease

- Fluoro Analogues of Amphetamines : Methylenedioxy analogues of amphetamine, including derivatives like 6-fluoro-3,4-methylenedioxyamphetamine, have been identified as potential therapeutic drugs against Parkinson’s disease in animal models. The synthesis and structural characterization of these fluoro analogues, including 6-fluoro analogues, suggest their potential application in PET studies for Parkinson’s disease (Guillon et al., 2015).

Antibacterial and Antifungal Activities

- Benzothiazole Amides : Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine have shown comparable or slightly better antibacterial and antifungal activities than some medicinal standards, presenting potential as new antimicrobial agents (Pejchal et al., 2015).

Synthesis of Key Pharmaceutical Intermediates

- Synthesis of Dopamine Antagonists : The synthesis of various derivatives involving (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine has contributed to the development of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, which are significant in the development of certain psychiatric medications (Hirokawa et al., 2000).

Analytical Methods for Psychoactive Drugs

- Enantioseparation of Psychoactive Compounds : Studies have developed methods for the chiral separation of new psychoactive substances, including fluoro analogues of amphetamines, using techniques like HPLC. Such methods are vital in both medical and forensic analyses of these compounds (Taschwer et al., 2017).

Mechanism of Action

Target of Action

It is known to belong to the class of organic compounds known as benzo-1,3-dioxanes , which are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring . These compounds can interact with various biological targets, depending on their specific structural features.

Properties

IUPAC Name |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFVSJNYOFOUDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CN)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381600 |

Source

|

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-88-3 |

Source

|

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)